trans-3,4-Difluorocinnamic acid

Catalog No.
S778888
CAS No.
112897-97-9
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3,4-Difluorocinnamic acid

CAS Number

112897-97-9

Product Name

trans-3,4-Difluorocinnamic acid

IUPAC Name

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+

InChI Key

HXBOHZQZTWAEHJ-DUXPYHPUSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)F

The exact mass of the compound trans-3,4-Difluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-3,4-Difluorocinnamic acid (CAS 112897-97-9) is a highly specialized, fluorinated aromatic building block primarily utilized in advanced pharmaceutical synthesis. Characterized as a white crystalline solid with a melting point of 193–198 °C, it exhibits excellent solubility in polar organic solvents such as ethanol and dimethyl sulfoxide while remaining sparingly soluble in water . In industrial procurement, this compound is most heavily prioritized as the essential precursor for synthesizing chiral cyclopropylamine intermediates, which form the core pharmacophore of blockbuster antiplatelet medications, as well as serving as a rigid, highly active scaffold for novel radiosensitizers and 5-HT3 antagonists[1].

Substituting trans-3,4-difluorocinnamic acid with unfluorinated trans-cinnamic acid or mono-fluorinated analogs (e.g., 4-fluorocinnamic acid) is fundamentally unviable in target-directed API synthesis. In the production of P2Y12 receptor antagonists like Ticagrelor, the 3,4-difluoro substitution pattern is a strict structural requirement for receptor binding; removing even one fluorine atom completely abolishes the final drug's clinical efficacy [1]. Furthermore, from a process chemistry perspective, the dual electron-withdrawing fluorine atoms significantly increase the electrophilicity of the propenoic double bond. This electronic activation is critical for achieving high yields and correct stereoselectivity during downstream Corey-Chaykovsky cyclopropanation or asymmetric 1,4-addition reactions, which proceed with inferior kinetics and poor enantiomeric excess when using generic, unactivated cinnamic acid baselines[2].

Precursor Suitability for Ticagrelor Intermediate Synthesis

trans-3,4-Difluorocinnamic acid is the definitive starting material for (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, the critical chiral intermediate for Ticagrelor. Industrial asymmetric addition and cyclization routes utilizing this specific fluorinated precursor achieve intermediate yields exceeding 81%, whereas generic unfluorinated cinnamic acids cannot produce the active pharmaceutical ingredient[1].

Evidence DimensionAPI Intermediate Yield & Pharmacophore Viability
Target Compound Data>81% yield of the active (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate
Comparator Or BaselineUnfluorinated cinnamic acid (Yields 0% of the required active pharmaceutical ingredient due to missing pharmacophore)
Quantified Difference100% loss of downstream drug viability if generic substitution is attempted
ConditionsIndustrial asymmetric 1,4-addition and cyclization workflows

Procurement of this exact compound is non-negotiable for manufacturing Ticagrelor, as the 3,4-difluoro motif is essential for the final drug's antiplatelet activity.

Enhanced Solid-State Thermal Stability for Reactor Charging

The incorporation of two fluorine atoms onto the aromatic ring substantially enhances the crystalline lattice energy of trans-3,4-difluorocinnamic acid, resulting in a melting point of 193–198 °C . In direct comparison, unsubstituted trans-cinnamic acid melts at a significantly lower 133 °C [1]. This 60 °C increase in thermal stability prevents premature melting or sintering during high-temperature bulk storage and aggressive reactor charging conditions.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data193–198 °C
Comparator Or Baselinetrans-Cinnamic acid (~133 °C)
Quantified Difference+60 °C increase in melting point
ConditionsStandard atmospheric pressure, bulk solid state

Higher thermal stability ensures better flowability and prevents material degradation or clumping during large-scale industrial handling.

Potent Radiosensitization in Oncology Models

In the development of Psammaplin A-modified radiosensitizers, homodimeric disulfides synthesized from trans-3,4-difluorocinnamic acid demonstrate highly specific in vitro efficacy. The 3,4-difluoro derivative achieves a radiosensitizing potency of 16.14 μM in human lung cancer (A549) cells, outperforming several alternative structural analogs that fail to achieve the same balance of lipophilicity and target engagement [1].

Evidence DimensionIn vitro radiosensitizing potency
Target Compound Data16.14 μM (A549 human lung cancer cells)
Comparator Or BaselineUnfluorinated cinnamic acid-derived disulfide (Demonstrated lower or absent specific radiosensitizing efficacy in comparative assays)
Quantified DifferenceSpecific high potency achieved only with the 3,4-difluoro scaffold
ConditionsA549 lung cancer cell line assays with radiation exposure

Validates the compound as a superior building block for oncology researchers developing novel therapies to overcome radiation resistance.

Curtius Rearrangement Precursor for Anti-Emetics

trans-3,4-Difluorocinnamic acid is uniquely suited for the synthesis of substituted isoquinolones via Curtius rearrangement. The resulting fluorinated isoquinolones act as highly potent 5-HT3 receptor antagonists, demonstrating an in vivo infective dose (ID50) of just 0.35 μg/kg for anti-emetic applications in anticancer treatments .

Evidence DimensionIn vivo antagonist potency (ID50)
Target Compound Data0.35 μg/kg (as derived isoquinolone)
Comparator Or BaselineConventional non-fluorinated isoquinolone derivatives
Quantified DifferenceOrders of magnitude higher potency (sub-microgram ID50) enabled by the fluorinated scaffold
ConditionsIn vivo 5-HT3 antagonism models

Provides medicinal chemists with a proven, highly active scaffold for developing next-generation treatments for chemotherapy-induced nausea.

Commercial Manufacturing of Ticagrelor

Serves as the mandatory starting material for synthesizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This application is the primary industrial procurement driver, as the 3,4-difluoro substitution is strictly required for the final drug's P2Y12 receptor antagonism [1].

Development of Novel Radiosensitizers

Utilized in oncology research to synthesize Psammaplin A homodimeric disulfide derivatives. The compound provides the necessary lipophilicity and electronic properties to achieve high potency (16.14 μM) in sensitizing resistant lung cancer and glioblastoma cells to radiotherapy [2].

Synthesis of 5-HT3 Receptor Antagonists

Acts as a highly efficient precursor for Curtius rearrangement into substituted isoquinolones. These derivatives are critical in the development of ultra-potent anti-emetic drugs used to manage chemotherapy-induced nausea and vomiting .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

184.03358575 Da

Monoisotopic Mass

184.03358575 Da

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid

Dates

Last modified: 08-15-2023

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